In-Depth Technical Guide to Boc-Aminoxy-PEG4-OH: A Core Component in Modern Bioconjugation and Drug Development
In-Depth Technical Guide to Boc-Aminoxy-PEG4-OH: A Core Component in Modern Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Aminoxy-PEG4-OH, with the systematic name tert-butyl (2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a Boc-protected aminooxy group, a terminal hydroxyl group, and a tetraethylene glycol (PEG4) spacer, offers a versatile platform for the covalent linkage of molecules. The hydrophilic PEG4 chain enhances the aqueous solubility of the resulting conjugates, a crucial attribute for biological applications. This guide provides a comprehensive overview of the chemical properties, experimental applications, and underlying principles of Boc-Aminoxy-PEG4-OH.
Core Chemical Properties
The utility of Boc-Aminoxy-PEG4-OH stems from its distinct chemical functionalities and physical characteristics. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 918132-14-6 | [1][2] |
| Molecular Formula | C13H27NO7 | [1] |
| Molecular Weight | 309.36 g/mol | |
| Appearance | Not explicitly stated, but related compounds are liquids or solids. | |
| Purity | Typically ≥95% or higher, depending on the supplier. | [3] |
| Solubility | Soluble in water, DMSO, DCM, and DMF. | |
| Storage Conditions | Recommended storage at -20°C for long-term stability. |
Reactivity and Functional Group Chemistry
The synthetic versatility of Boc-Aminoxy-PEG4-OH is centered around its two key functional groups: the Boc-protected aminooxy group and the terminal hydroxyl group.
Boc-Protected Aminooxy Group
The tert-butyloxycarbonyl (Boc) protecting group renders the aminooxy moiety inert under neutral and basic conditions. This allows for selective reactions at other sites of a molecule. The Boc group can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the highly reactive aminooxy group (-ONH2). This free aminooxy group can then participate in chemoselective ligation with aldehydes or ketones to form stable oxime linkages. This reaction is highly efficient and can be performed in aqueous environments, making it ideal for bioconjugation.
Terminal Hydroxyl Group
The primary alcohol (-OH) at the other end of the PEG4 spacer provides a versatile handle for further chemical modifications. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other reactive functional groups, such as esters or tosylates, for subsequent coupling reactions. This dual functionality enables the stepwise and controlled assembly of complex molecular architectures.
Key Applications in Research and Development
Boc-Aminoxy-PEG4-OH is a valuable tool in several areas of chemical biology and drug discovery, most notably in the development of Proteolysis-Targeting Chimeras (PROTACs).
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Boc-Aminoxy-PEG4-OH serves as a flexible linker to connect the target protein ligand with the E3 ligase ligand. The PEG4 spacer provides the necessary length and flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The synthesis of a PROTAC using this linker typically involves a multi-step process, which is illustrated in the experimental workflow diagram below.
Experimental Workflows and Signaling Pathways
General Workflow for PROTAC Synthesis using Boc-Aminoxy-PEG4-OH
The following diagram illustrates a generalized synthetic workflow for constructing a PROTAC, where one of the ligands contains a carbonyl group for oxime ligation.
Caption: A generalized workflow for the synthesis of a PROTAC molecule utilizing Boc-Aminoxy-PEG4-OH.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action of a PROTAC molecule in inducing the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.
Experimental Protocols
While specific protocols are highly dependent on the nature of the molecules being conjugated, the following provides a general framework for key experimental procedures involving Boc-Aminoxy-PEG4-OH.
Boc Deprotection
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Dissolution: Dissolve Boc-Aminoxy-PEG4-OH in a suitable solvent, such as dichloromethane (DCM).
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Acid Treatment: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
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Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
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Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used in the next step without further purification.
Oxime Ligation
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pH Adjustment: In a suitable buffer (e.g., phosphate or acetate buffer, pH 4-5), dissolve the deprotected aminooxy-PEGylated molecule and the aldehyde- or ketone-containing molecule.
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Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.
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Monitoring: Monitor the formation of the oxime bond by analytical techniques such as HPLC or LC-MS.
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Purification: Purify the final conjugate using an appropriate chromatographic method, such as reverse-phase HPLC.
Characterization Data
The identity and purity of Boc-Aminoxy-PEG4-OH and its derivatives are typically confirmed by a combination of analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for the Boc group (a singlet around 1.4 ppm), the PEG backbone (a complex multiplet between 3.5 and 3.8 ppm), and the protons adjacent to the aminooxy and hydroxyl groups. |
| ¹³C NMR | Resonances corresponding to the carbonyl and quaternary carbons of the Boc group (around 156 and 80 ppm, respectively), and the carbons of the PEG chain (typically in the 60-72 ppm range). |
| Mass Spectrometry (MS) | The expected molecular ion peak corresponding to the chemical formula of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. The retention time will depend on the specific column and mobile phase conditions used. |
Conclusion
Boc-Aminoxy-PEG4-OH is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure, dual-functionality, and the solubility-enhancing properties of the PEG spacer make it an invaluable component in the synthesis of complex biomolecules, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. A thorough understanding of its chemical properties and reactivity is essential for its effective application in the design and synthesis of novel therapeutics and research probes.
